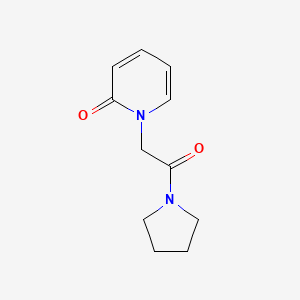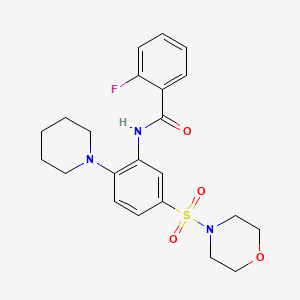
1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as PEPPO, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. PEPPO has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for lab experiments. It is easy to synthesize and has a high purity yield. This compound is also stable under various conditions and can be stored for long periods. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for the study of 1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the pharmacokinetic properties of this compound and its potential toxicity in vivo. Furthermore, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of more potent and selective compounds. Finally, the investigation of the mechanism of action of this compound may provide insights into the pathogenesis of various diseases and the development of new therapeutic strategies.
Méthodes De Synthèse
1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-phenylethylamine and 3-pyridinecarboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with acetic acid and sodium nitrite to yield this compound. The purity and yield of this compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
1-(2-Phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been extensively studied for its potential use in the development of new drugs. It has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. In addition, this compound has antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-12-15(13-23(17)11-9-14-6-2-1-3-7-14)19-21-18(22-25-19)16-8-4-5-10-20-16/h1-8,10,15H,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQJJAXGYFUPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)


![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)




![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)





